Tris(m-methylphenyl) phosphite

説明

Tris(m-methylphenyl) phosphite (C21H21O3P) is an organophosphorus compound characterized by three meta-methylphenyl groups attached to a phosphorus center. It is widely used as a stabilizer, antioxidant, and ligand in catalysis due to its ability to scavenge free radicals and coordinate with transition metals. Its structure provides a balance of steric bulk and electron-donating capacity, making it versatile in industrial applications.

特性

CAS番号 |

620-38-2 |

|---|---|

分子式 |

C21H21O6P |

分子量 |

400.4 g/mol |

IUPAC名 |

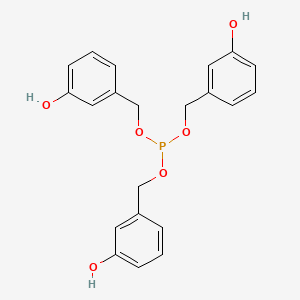

tris[(3-hydroxyphenyl)methyl] phosphite |

InChI |

InChI=1S/C21H21O6P/c22-19-7-1-4-16(10-19)13-25-28(26-14-17-5-2-8-20(23)11-17)27-15-18-6-3-9-21(24)12-18/h1-12,22-24H,13-15H2 |

InChIキー |

BZOQMVCFICSPPT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)O)COP(OCC2=CC(=CC=C2)O)OCC3=CC(=CC=C3)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Tris(m-methylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride (PCl3) with m-methylphenol (m-cresol) in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds via the formation of intermediate mono- and di-substituted phosphites, which are then fully substituted to form the tris(m-methylphenyl) phosphite .

Industrial Production Methods: In industrial settings, the synthesis of tris(m-methylphenyl) phosphite is often carried out in continuous flow reactors. This method allows for efficient production with high yields and reduced reaction times. The use of microreactors and optimized reaction conditions can achieve kilogram-scale production with yields up to 88% .

化学反応の分析

Types of Reactions: Tris(m-methylphenyl) phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.

Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals[][3].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Coordination: Transition metals like palladium (Pd) and platinum (Pt) are used to form coordination complexes[][3].

Major Products:

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphites.

Coordination: Metal-phosphite complexes[][3].

科学的研究の応用

作用機序

The mechanism of action of tris(m-methylphenyl) phosphite involves its ability to donate electrons and form stable complexes with metal ions. This property makes it an effective antioxidant, as it can scavenge free radicals and prevent oxidative degradation. In coordination chemistry, it acts as a ligand, donating its lone pair of electrons to form stable metal-phosphite complexes .

類似化合物との比較

Structural and Functional Differences

Phosphite derivatives vary significantly based on substituents, which dictate their reactivity, stability, and applications. Below is a comparative analysis with key analogues:

Stability and Environmental Impact

- Hydrolytic Stability : TDBP > Tris(m-methylphenyl) phosphite > TNPP. Bulky tert-butyl groups in TDBP resist hydrolysis, while TNPP degrades rapidly.

- Toxicity: TNPP releases nonylphenol, classified as a substance of very high concern (SVHC). Tris(m-methylphenyl) phosphite, with smaller methyl groups, poses fewer bioaccumulation risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。